molecular formula C26H50N4O2 B13773024 N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide CAS No. 7355-50-2

N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide

Cat. No.: B13773024
CAS No.: 7355-50-2
M. Wt: 450.7 g/mol
InChI Key: DAFBTKQYABQJAJ-VRQWBOTBSA-N
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Description

N-[(E)-Dodecylideneamino]-N'-[(Z)-Dodecylideneamino]oxamide is a symmetrically substituted oxamide derivative featuring two dodecylideneamino groups in distinct stereochemical configurations (E and Z).

Properties

CAS No.

7355-50-2

Molecular Formula

C26H50N4O2

Molecular Weight

450.7 g/mol

IUPAC Name

N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide

InChI

InChI=1S/C26H50N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-29-25(31)26(32)30-28-24-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3,(H,29,31)(H,30,32)/b27-23-,28-24+

InChI Key

DAFBTKQYABQJAJ-VRQWBOTBSA-N

Isomeric SMILES

CCCCCCCCCCC/C=N/NC(=O)C(=O)N/N=C\CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC=NNC(=O)C(=O)NN=CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide typically involves the condensation of dodecylamine with oxalic acid derivatives under controlled conditions. One common method includes the reaction of dodecylamine with oxalyl chloride to form the intermediate dodecylideneamino oxalyl chloride, which is then reacted with another equivalent of dodecylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide with structurally related oxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
This compound C₂₆H₄₈N₄O₂ ~464.7 Oxamide core, E/Z imine, dodecyl chains Low in water; organic solvents Hypothesized: Corrosion inhibition, surfactants
Oxamide C₂H₄N₂O₂ 88.07 Oxamide core 0.04 g/100 mL (water) Slow-release fertilizer
N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide (HAO) C₂₈H₂₀N₄O₄ ~476.5 Oxamide core, naphthylideneamino, hydroxyl Soluble in DMF Corrosion inhibitor in NaCl solutions
N,N′-Dibutyloxamide C₁₀H₂₀N₂O₂ 200.28 Oxamide core, butyl groups Moderate in polar solvents Model compound for synthesis studies
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide C₁₈H₂₀N₂O₃ 312.36 Oxamide core, ethoxyphenyl, ethylphenyl Not reported UV stabilizer (synonym: UV-312)

Key Research Findings

Oxamide (C₂H₄N₂O₂):

  • Acts as a slow-release nitrogen fertilizer, reducing ammonia volatilization by 38.3–62.7% compared to urea in rice fields .
  • Low water solubility (0.04 g/100 mL) ensures gradual nitrogen release, improving nitrogen use efficiency (NUE) by 15–20% .

N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide (HAO): Exhibits 85–92% corrosion inhibition efficiency for iron in 3.5% NaCl solutions at 5×10⁻⁴ M concentration . Hydroxyl and imine groups enable chelation with metal surfaces, forming protective films .

N,N′-Dibutyloxamide:

  • Synthesized via reaction of diethyl oxalate with n-butylamine, highlighting the versatility of oxamide functionalization .

N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide:

  • Used as a UV stabilizer (UV-312) in polymers due to its aromatic substituents, which absorb UV radiation .

Mechanistic and Performance Contrasts

  • Long dodecyl chains increase hydrophobicity, likely improving surfactant properties but reducing water solubility relative to oxamide .
  • Environmental Impact:

    • Unlike urea, oxamide derivatives minimize nitrogen loss via volatilization, making them environmentally favorable . HAO’s corrosion inhibition reduces metal degradation, extending infrastructure lifespan .

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